molecular formula C12H13N3O2 B2422310 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1006954-19-3

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2422310
CAS No.: 1006954-19-3
M. Wt: 231.255
InChI Key: YOHYRHMLYLDUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzylamino group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins or facilitating cellular uptake .

Comparison with Similar Compounds

  • 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-(Phenylamino)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-(Methylamino)-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the benzylamino group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different substituents, affecting its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

4-(benzylamino)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-11(12(16)17)10(8-14-15)13-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYRHMLYLDUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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